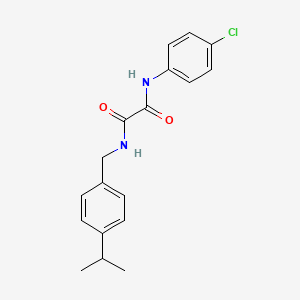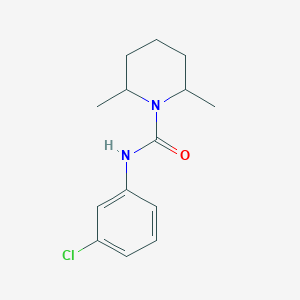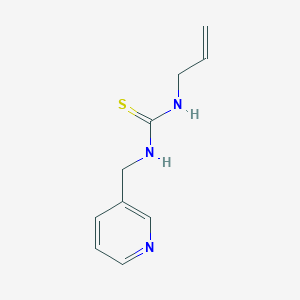
N-allyl-N'-(3-pyridinylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N'-(3-pyridinylmethyl)thiourea (APMT) is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. APMT is a thiourea derivative that contains a pyridine ring and an allyl group. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of N-allyl-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. The compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of cytokinins, which are plant growth hormones. N-allyl-N'-(3-pyridinylmethyl)thiourea has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of cholesterol and fatty acids in cells. The compound has been found to exhibit potent antifungal activity by inhibiting the activity of enzymes involved in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes.
Biochemical and Physiological Effects
N-allyl-N'-(3-pyridinylmethyl)thiourea has been shown to have significant biochemical and physiological effects. The compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-allyl-N'-(3-pyridinylmethyl)thiourea has also been shown to exhibit antifungal activity against various fungal species, including Candida albicans and Aspergillus fumigatus. In addition, the compound has been found to exhibit antiviral activity against various viruses, including herpes simplex virus and human immunodeficiency virus.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-N'-(3-pyridinylmethyl)thiourea has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and can be easily scaled up for industrial production. N-allyl-N'-(3-pyridinylmethyl)thiourea has also been shown to exhibit potent biological activity, making it a valuable tool for studying various biological processes. However, the compound is relatively unstable and can degrade over time, which can limit its use in certain experiments. In addition, N-allyl-N'-(3-pyridinylmethyl)thiourea can be toxic at high concentrations, which can limit its use in vivo.
Orientations Futures
There are several future directions for the study of N-allyl-N'-(3-pyridinylmethyl)thiourea. One potential application of the compound is as a pesticide or herbicide. N-allyl-N'-(3-pyridinylmethyl)thiourea has been shown to exhibit potent activity against various pests and weeds, making it a potential alternative to traditional chemical pesticides and herbicides. Another potential application of N-allyl-N'-(3-pyridinylmethyl)thiourea is as an anticancer agent. The compound has been found to inhibit the growth of various cancer cell lines, and further studies are needed to determine its potential as a cancer treatment. In addition, N-allyl-N'-(3-pyridinylmethyl)thiourea has been shown to exhibit antiviral activity, and further studies are needed to determine its potential as an antiviral agent.
Méthodes De Synthèse
N-allyl-N'-(3-pyridinylmethyl)thiourea can be synthesized using various methods, including the reaction of 3-pyridinemethanamine with allyl isothiocyanate in the presence of a base. Another method involves the reaction of 3-pyridinemethanamine with allyl isocyanate in the presence of a catalyst. The resulting product is then treated with thiourea to obtain N-allyl-N'-(3-pyridinylmethyl)thiourea. The synthesis method is relatively straightforward and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
N-allyl-N'-(3-pyridinylmethyl)thiourea has been extensively studied in scientific research due to its potential application in various fields. The compound has been found to exhibit anticancer, antifungal, and antiviral properties. N-allyl-N'-(3-pyridinylmethyl)thiourea has also been shown to have potential as a pesticide and herbicide. In addition, the compound has been studied for its ability to inhibit the activity of enzymes involved in the biosynthesis of cytokinins, which are plant growth hormones.
Propriétés
IUPAC Name |
1-prop-2-enyl-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-2-5-12-10(14)13-8-9-4-3-6-11-7-9/h2-4,6-7H,1,5,8H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMOMRBZYRJGKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-3-[4-nitro-2-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5169888.png)
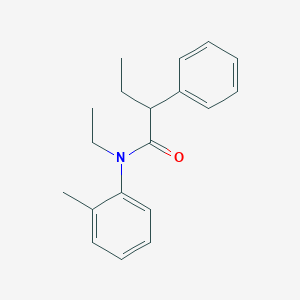
![6-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5169901.png)
![3-methyl-N-[2,2,2-trichloro-1-(phenylsulfonyl)ethyl]butanamide](/img/structure/B5169906.png)
![3,4-dipropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5169918.png)
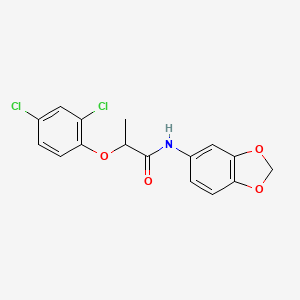
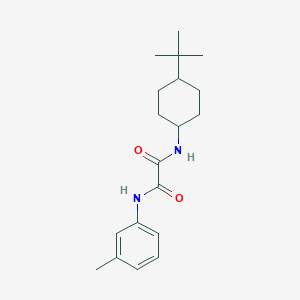
![N-[4-(4-morpholinyl)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5169932.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-2-methylphenyl)butanamide](/img/structure/B5169935.png)
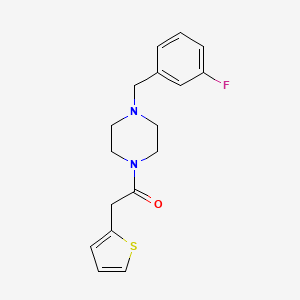
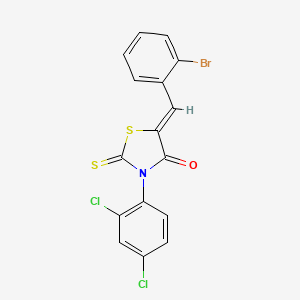
![2,3-dimethyl-N-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B5169972.png)
